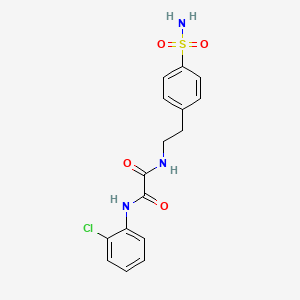![molecular formula C13H13ClN2O3 B2746848 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile CAS No. 2249555-33-5](/img/structure/B2746848.png)
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile, also known as CPAC, is a synthetic molecule that has been widely used in scientific research. CPAC is a member of the morpholine family and is a potent inhibitor of various enzymes, including serine proteases and cysteine proteases. In
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile involves the covalent modification of the active site of enzymes. 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile contains a nitrile group that can react with the active site cysteine or serine residue of enzymes, leading to the formation of a covalent bond between 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile and the enzyme. This covalent bond inhibits the activity of the enzyme by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile depend on the specific enzyme that it inhibits. For example, the inhibition of cathepsin B by 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been shown to reduce the invasion and metastasis of cancer cells. The inhibition of trypsin by 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been shown to reduce the inflammation and oxidative stress in the pancreas. In addition, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been shown to have anti-inflammatory and anti-oxidant effects in various animal models of diseases.
Advantages and Limitations for Lab Experiments
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has several advantages as a tool for scientific research. First, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is a highly potent and selective inhibitor of various enzymes, making it a valuable tool for studying enzyme function. Second, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is stable and can be easily synthesized in large quantities, making it a cost-effective tool for scientific research. However, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile also has some limitations. For example, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile is a covalent inhibitor, which means that it irreversibly binds to the active site of enzymes. This can make it difficult to study the recovery of enzyme activity after 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile treatment. In addition, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile in scientific research. First, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be used to study the role of proteases in various diseases, such as cancer, inflammation, and neurodegeneration. Second, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be used as a tool to screen for new protease inhibitors that may have therapeutic potential. Third, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be modified to improve its selectivity and potency for specific enzymes. Finally, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be conjugated to imaging agents to enable the visualization of protease activity in vivo.
Synthesis Methods
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile involves the reaction of 4-chlorophenol with acetyl chloride to yield 4-chlorophenyl acetate. This intermediate is then reacted with morpholine and potassium carbonate in the presence of a solvent to form 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile. The yield of 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent type.
Scientific Research Applications
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been widely used in scientific research as a tool to study the function of various enzymes. For example, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been used as an inhibitor of cathepsin B, a lysosomal cysteine protease that is involved in various physiological and pathological processes. 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has also been used to inhibit trypsin, a serine protease that plays a critical role in the digestive system. In addition, 4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile has been used as a probe to study the activity of various proteases in biological samples, such as blood and tissue extracts.
properties
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-1-3-12(4-2-10)19-9-13(17)16-5-6-18-8-11(16)7-15/h1-4,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCPUDDWAEYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

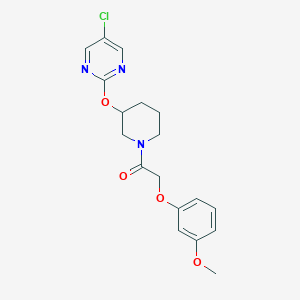
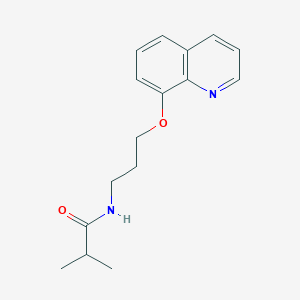


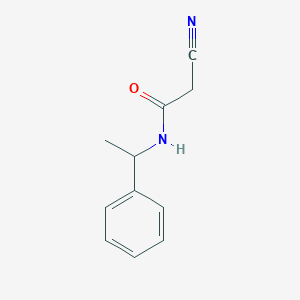
![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)
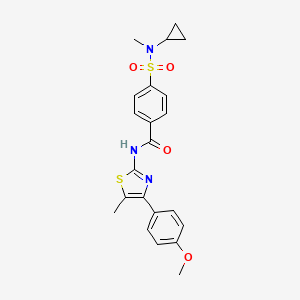

![6-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2746779.png)
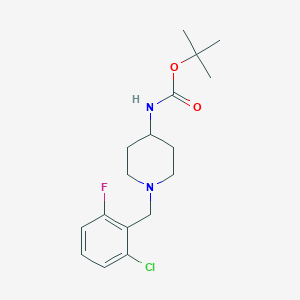

![2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746785.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2746786.png)
